Technical Guide: Synthesis and Characterization of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Technical Guide: Synthesis and Characterization of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Executive Summary
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS: 34840-23-8) is a critical electrophilic reagent used primarily for the guanidinylation of primary and secondary amines. Often referred to as "Goodman’s Reagent" (specifically the Boc-analogue, though the chemistry is identical), this methoxycarbonyl variant offers a distinct advantage: it installs the methoxycarbonyl (Moc) protecting group directly onto the guanidine moiety. This is particularly valuable in medicinal chemistry for modulating the basicity (pKa) of the guanidine group and improving the lipophilicity/bioavailability of drug candidates compared to the free base.
This guide details a robust, scalable synthesis protocol, characterization standards, and application methodologies, emphasizing safety and atom economy.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the principle of convergent electrophilic activation . The core isothiourea scaffold is first constructed via S-methylation, activating the sulfur atom as a leaving group. Subsequently, the nitrogen atoms are acylated to increase the electrophilicity of the central carbon and provide the necessary protecting groups.
Strategic Pathway
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Activation of Sulfur: Thiourea is S-methylated using Dimethyl Sulfate (DMS) to form the S-methylisothiourea salt.
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Rationale: Methylation disrupts the thione-thiol tautomerism, locking the sulfur in a thioether linkage and making it a viable leaving group (methanethiol) for future nucleophilic displacement.
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N-Acylation: The S-methylisothiourea core is reacted with Methyl Chloroformate under basic conditions.
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Rationale: This step installs the electron-withdrawing methoxycarbonyl groups, which significantly increases the electrophilicity of the amidine carbon, facilitating the subsequent attack by amines under mild conditions.
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Figure 1: Strategic synthesis workflow highlighting critical reagents and intermediates.
Experimental Protocol
Safety Pre-requisites[1][2]
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Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and mutagenic. Must be handled in a functioning fume hood with butyl rubber gloves. Destroy excess DMS with aqueous ammonia or NaOH.
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Methyl Chloroformate: Lachrymator, toxic, and corrosive. Reacts vigorously with water.
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Methanethiol (Byproduct): Extremely malodorous and toxic. Use a bleach trap for the exhaust gas during the application phase.
Step-by-Step Synthesis
Target Scale: 20 mmol (approx. 4.1 g theoretical yield)
Step 1: In-Situ Preparation of S-Methylisothiourea Sulfate
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Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel.
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Charging: Add Thiourea (1.52 g, 20.0 mmol) and Water (5.0 mL).
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Methylation: Add Dimethyl Sulfate (1.9 mL, ~20.0 mmol) dropwise over 5 minutes.
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Observation: An exotherm will occur. Allow the initial heat to subside (approx. 3-5 mins).
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Reflux: Heat the clear solution on a steam bath or oil bath (80-90°C) for 1 hour to ensure complete S-methylation.
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Cooling: Cool the reaction mixture to 0–5°C using an ice/water bath.
Step 2: N-Acylation
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Reagent Addition: To the cooled S-methylisothiourea solution, add Methyl Chloroformate (3.2 mL, 41.0 mmol, 2.05 equiv) in one portion.
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pH Control (Critical): Add 25% NaOH (aq) or saturated K2CO3 dropwise over 30–45 minutes.
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Process Control: Maintain the internal temperature below 10°C. The pH should be maintained between 8–9. If the pH rises too high (>11), hydrolysis of the chloroformate competes; if too low (<7), the reaction stalls.
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Workup:
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Stir at room temperature for an additional 1-2 hours.
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A white to pale yellow precipitate may form.[1]
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Extract the reaction mixture with Dichloromethane (DCM) (3 x 20 mL).
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Wash the combined organic layers with Brine (1 x 20 mL) and Water (1 x 20 mL).
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Dry over anhydrous Na2SO4 or MgSO4 .
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-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield a crude oily solid.
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Purification: Recrystallize from Diethyl Ether or a DCM/Hexane mixture.
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Target: White prismatic crystals.
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Characterization & Validation
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | May appear as an oil if solvent traces remain |
| Molecular Formula | C6H10N2O4S | |
| Molecular Weight | 206.22 g/mol | |
| Melting Point | 97 – 100 °C | Lit.[2][3] range: 98-102 °C [1, 2] |
| Solubility | Soluble in DCM, CHCl3, EtOAc, MeOH | Poorly soluble in water |
Spectroscopic Data
The following data confirms the structure. The symmetry of the molecule often results in simplified spectra, though restricted rotation around the C=N bond can sometimes show broadness or rotamers at room temperature.
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1H NMR (300 MHz, CDCl3):
- 11.80 (br s, 1H, NH) – Often broad or not observed depending on concentration.
- 3.82 (s, 3H, O-CH3)
- 3.78 (s, 3H, O-CH3) – May appear as one singlet (6H) if exchange is fast.
- 2.42 (s, 3H, S-CH3)
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13C NMR (75 MHz, CDCl3):
- 171.5 (C=N), 160.5 (C=O), 153.5 (C=O), 53.5 (O-CH3), 52.8 (O-CH3), 14.5 (S-CH3).
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IR (KBr):
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Strong carbonyl stretches (
) at ~1750 cm⁻¹ and ~1690 cm⁻¹. -
C=N stretch at ~1620 cm⁻¹.[4]
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Application: Guanidinylation of Amines[6]
This reagent transforms primary or secondary amines into N,N'-bis(methoxycarbonyl)guanidines.
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the electrophilic central carbon, forming a tetrahedral intermediate. The tetrahedral intermediate collapses, expelling the methanethiolate anion (MeS⁻), which is protonated to form methanethiol (MeSH) gas.
Figure 2: Mechanism of guanidinylation showing the displacement of the thiomethyl group.
General Procedure
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Dissolve the Amine (1.0 equiv) and 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (1.0 – 1.2 equiv) in a solvent (DCM, THF, or DMF).
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Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge the acid and facilitate the elimination of MeSH.
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Promoter (Optional): Addition of HgCl2 or AgNO3 can accelerate the reaction by precipitating the sulfide, though this is often unnecessary for this highly reactive reagent.
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Stir at Room Temperature for 4–24 hours.
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Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), water, and brine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Hydrolysis of Methyl Chloroformate | Ensure temperature stays <10°C during addition; add base slowly. |
| Oily Product | Residual Solvent / Impurities | Recrystallize from Ether/Hexane. Seed with a crystal if available. |
| Stalled Reaction (App) | Steric Hindrance of Amine | Use a Lewis Acid promoter (HgCl2) or heat to 50°C. |
| Smell (MeSH) | Evolution of Methanethiol | Vent reaction through a bleach (NaOCl) scrubber to oxidize MeSH to sulfonate. |
References
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PrepChem. "Synthesis of N-(Methoxycarbonyl)-S-methylisothiourea." PrepChem.com. Accessed October 2023. Link
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ChemicalBook. "1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea Properties." ChemicalBook. Accessed October 2023. Link
-
TCI Chemicals. "Product Specification: 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea."[2] TCI Chemicals. Accessed October 2023. Link
-
Organic Syntheses. "Methylthiourea." Org. Synth.1941 , 21, 81. (Foundational chemistry for alkyl thioureas). Link
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National Institutes of Health (NIH). "Guanidinylation of secondary amines with 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea." PubMed Central. (Analogous chemistry reference). Link
Sources
- 1. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | 34840-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and greener pastures biological study of bis-thiadiazoles as potential Covid-19 drug candidates - Arabian Journal of Chemistry [arabjchem.org]
